
1,4-dimethyl-1H-pyrazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1H-pyrazole-3-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. The presence of sulfur and nitrogen atoms in its structure makes it a versatile compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound’s unique chemical properties, such as its ability to form stable complexes with metals and its reactivity towards electrophiles and nucleophiles, make it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazole-3-thiol can be synthesized through several methodsFor example, the reaction of 3,5-dimethyl-1H-pyrazole with sulfur-containing reagents such as thiourea or hydrogen sulfide can yield this compound under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One-pot multicomponent reactions, which combine several reactants in a single reaction vessel, are often employed to streamline the production process. Catalysts such as transition metals or organocatalysts may be used to enhance reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
1,4-Dimethyl-1H-pyrazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
1,4-Dimethyl-1H-pyrazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 1,4-dimethyl-1H-pyrazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The sulfur and nitrogen atoms in the compound can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially influencing cellular processes .
類似化合物との比較
1,4-Dimethyl-1H-pyrazole-3-thiol can be compared with other sulfur-containing pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole-1-thiol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates:
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
特性
分子式 |
C5H8N2S |
|---|---|
分子量 |
128.20 g/mol |
IUPAC名 |
2,4-dimethyl-1H-pyrazole-5-thione |
InChI |
InChI=1S/C5H8N2S/c1-4-3-7(2)6-5(4)8/h3H,1-2H3,(H,6,8) |
InChIキー |
LGPVHYZQWKHZQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(NC1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


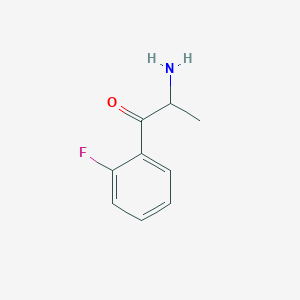
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
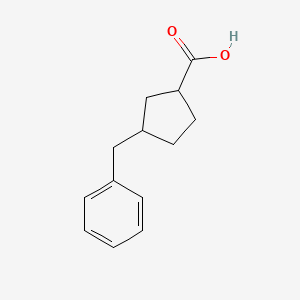

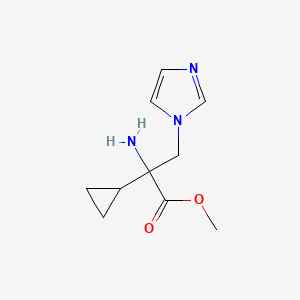
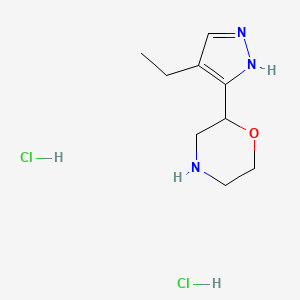
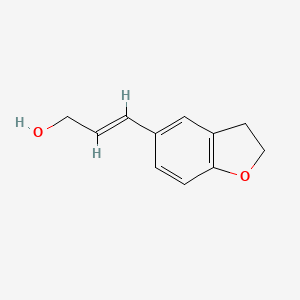
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
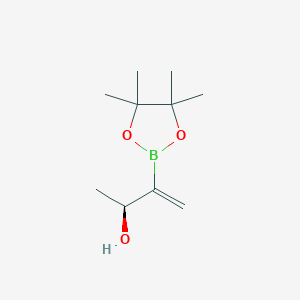
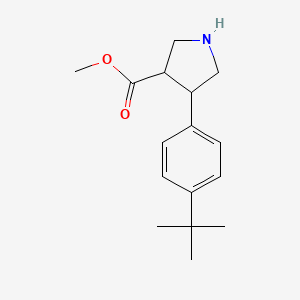
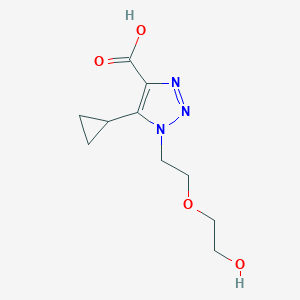
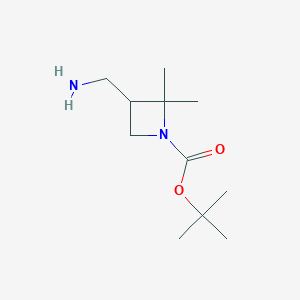
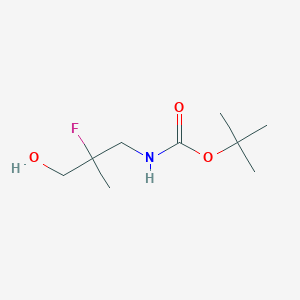
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)
